molecular formula C10H8N4 B2462252 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile CAS No. 2159285-56-8

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile

Cat. No.: B2462252
CAS No.: 2159285-56-8
M. Wt: 184.202
InChI Key: SCZRWFKQHOAGSS-UHFFFAOYSA-N
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Description

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is a chemical compound of high interest in medicinal chemistry and drug discovery research. It is built around the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a fused bicyclic heterocycle recognized as a privileged structure in the design of therapeutic agents. This scaffold is a common feature in many biologically active compounds and is frequently investigated as a core structure in kinase inhibitor development . Compounds based on the pyrrolo[2,3-d]pyrimidine structure have demonstrated substantial potential in anticancer research. They have been shown to exhibit cytotoxic effects against a diverse panel of human cancer cell lines, including breast (MCF7), liver (HePG2), pancreatic (PACA2), and others . The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) through the up-regulation of pro-apoptotic proteins like P53, BAX, DR4, and DR5, and the simultaneous down-regulation of anti-apoptotic proteins such as Bcl2 . Furthermore, pyrrolo[2,3-d]pyrimidine derivatives are known to act as ATP-competitive inhibitors for various enzymes, most notably p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine kinase that is overexpressed in numerous human cancers, and its inhibition is a validated strategy for preventing tumor growth and metastasis . The specific substitution pattern on the core, particularly at the 4-position, is critical for modulating the compound's affinity and inhibitory potency against such kinase targets . The presence of the cyclopropane-carbonitrile moiety in this specific derivative is a strategic modification often employed to fine-tune the molecule's physicochemical properties, metabolic stability, and binding interactions with the biological target. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex target molecules, or as a pharmacological tool compound for in vitro biological screening to explore new therapeutic pathways in oncology and beyond. Handling Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-10(2-3-10)8-7-1-4-12-9(7)14-6-13-8/h1,4,6H,2-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZRWFKQHOAGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C3C=CNC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the cyclopropane and nitrile functionalities. One common approach is to start with a pyrimidine derivative, which undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. The cyclopropane ring can be introduced via cyclopropanation reactions, and the nitrile group is often added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for cyclopropanation and high-throughput screening for reaction conditions that maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C₁₈H₂₅N₅O
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-cyclopropyl-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone

The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt) . This interaction is crucial as PKB is involved in various signaling pathways that regulate cell growth, survival, and metabolism. The compound modulates the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is often dysregulated in cancer cells.

Scientific Research Applications

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile has several notable applications across different fields:

Medicinal Chemistry

The compound has shown potential as a kinase inhibitor , making it a candidate for cancer therapy and other diseases associated with kinase dysregulation. Its ability to inhibit PKB can lead to reduced tumor growth in vivo, as evidenced by studies demonstrating its efficacy in human tumor xenografts in nude mice at tolerable doses.

Biological Studies

In biological research, this compound is utilized to study its interactions with various biological macromolecules. It serves as a valuable tool for understanding the roles of kinases in cellular processes and disease mechanisms. Its biochemical properties allow researchers to explore its effects on cell signaling pathways and cellular functions.

Chemical Synthesis

As a building block in organic synthesis, 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can be used to develop more complex molecules. The unique structure of this compound facilitates the creation of novel derivatives with potentially enhanced biological activities.

Material Science

The compound may also find applications in the development of new materials and chemical processes due to its distinctive structural features and reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Hilmy et al. (2023)Synthesis and Biological ActivityDemonstrated that derivatives of pyrrolo[2,3-d]pyrimidines possess significant anticancer activity through kinase inhibition .
Patent RU2761626C2JAK Kinase InhibitorsInvestigated the metabolic pathways of compounds related to pyrrolo[2,3-d]pyrimidines, noting their potential genotoxic properties which hindered further clinical development .
PubChem DatabaseChemical PropertiesProvided comprehensive data on the molecular structure and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can disrupt signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of JAK inhibitors characterized by pyrrolopyrimidine or pyrrolopyridine scaffolds. Below is a systematic comparison with key analogs (as described in ):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Pharmacological Notes
Target Compound 7H-Pyrrolo[2,3-d]pyrimidine Cyclopropane-1-carbonitrile High JAK1 selectivity; rigid conformation
Comparative 2 () 7H-Pyrrolo[2,3-d]pyrimidine Cyclopentyl + acetonitrile Reduced metabolic stability due to larger ring
Comparative 4 () 7H-Pyrrolo[2,3-d]pyrimidine Cyclohexyl + acetonitrile Lower potency (steric hindrance from cyclohexyl)
Comparative 5 () 7H-Pyrrolo[2,3-d]pyrimidine Piperidine + N-cyano carboximidamide Improved solubility but weaker JAK1 inhibition

Key Research Findings

Conformational Rigidity : The cyclopropane ring in the target compound imposes torsional strain, favoring a planar orientation that enhances JAK1 binding affinity compared to bulkier cyclopentyl (Comparative 2) or cyclohexyl (Comparative 4) analogs .

Electronic Effects : The carbonitrile group provides stronger electron-withdrawing properties than acetonitrile (Comparatives 2–4), stabilizing hydrogen bonds with JAK1’s hinge region (e.g., Leu959 and Glu966 residues) .

Metabolic Stability : Cyclopropane’s small size reduces susceptibility to cytochrome P450-mediated oxidation relative to larger rings, as observed in preclinical studies .

Selectivity Profile : The target compound exhibits >50-fold selectivity for JAK1 over JAK2/JAK3 in enzymatic assays, outperforming Comparatives 2 and 5, which show cross-reactivity with JAK2 .

Biological Activity

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound is structurally related to pyrrolo[2,3-d]pyrimidines, which have been identified as inhibitors of key signaling pathways involved in cancer and other diseases. Specifically, it has shown potential as an inhibitor of protein kinase B (PKB), a critical regulator of cell growth and survival. Inhibition of PKB can lead to reduced tumor growth and improved outcomes in cancer therapies.

Inhibition of Protein Kinases

Research indicates that 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile may selectively inhibit PKB compared to other kinases. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment.

Antimalarial Activity

In silico studies have suggested that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Compounds with similar structures exhibited IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1, indicating significant potential for antimalarial applications .

Study on PKB Inhibition

In a study examining the effects of various pyrrolo[2,3-d]pyrimidine derivatives on PKB activity, researchers found that certain compounds demonstrated a high degree of selectivity for PKB inhibition over other kinases. The study highlighted the structure-activity relationship (SAR) that facilitated the identification of potent inhibitors with minimal cytotoxicity against normal cells.

Antiplasmodial Activity Evaluation

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their antiplasmodial activity. The results indicated that several compounds showed moderate activity in vitro against P. falciparum, with some achieving over 75% inhibition at concentrations around 20 μM. This suggests that these compounds could be further developed as potential antimalarial agents .

Research Findings Summary

Study Compound Target IC50 Value (μM) Notes
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrilePKBN/ASelective inhibition noted
Pyrrolo[2,3-d]pyrimidine derivativesPfCDPK40.210 - 0.530Promising antimalarial activity
Various derivativesPfCDPK10.589Moderate antiplasmodial activity

Q & A

Q. Advanced

  • Extended Reaction Time : Increasing from 12 to 48 hours improves conversion for sterically hindered nucleophiles .
  • Catalytic Additives : KI (10 mol%) enhances leaving-group displacement .
  • Microwave Irradiation : Reduces reaction time to 2–4 hours with comparable yields .

How should researchers resolve spectral data contradictions (e.g., tautomerism)?

Advanced
Tautomerism in the pyrrolopyrimidine core (e.g., NH proton exchange) causes broad NMR signals. Solutions:

  • Use deuterated DMSO for sharper NH peaks .
  • Compare experimental 13C NMR shifts with DFT-calculated values (e.g., δ 153.6 ppm for C-2 in ).
  • Validate via NOESY to confirm spatial proximity of protons.

What storage conditions ensure compound stability?

Basic
Store at -20°C under argon to prevent oxidation. Desiccate to avoid hydrolysis of the nitrile group. Stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

How does the cyclopropane ring influence reactivity?

Advanced
The strained cyclopropane enhances electrophilicity at the adjacent carbon, enabling:

  • Ring-Opening Reactions : With nucleophiles (e.g., amines) under acidic conditions .
  • [2+1] Cycloadditions : For functionalization with alkynes or diazo compounds.

What safety precautions are mandated during handling?

Q. Basic

  • GHS Classification : Warning (H302: harmful if swallowed) .
  • PPE : Nitrile gloves, goggles, and fume hood use.
  • Waste Disposal : Neutralize with 10% NaOH before disposal.

What in vitro assays evaluate biological activity?

Q. Advanced

  • Kinase Inhibition : Screen against EGFR or JAK2 using fluorescence polarization assays (IC50 determination) .
  • Cytotoxicity : MTT assays on HCT-116 or MCF-7 cell lines (dose range: 1–100 µM).

How are positional isomers differentiated analytically?

Q. Advanced

  • 13C NMR : Shifts vary by >5 ppm for nitrile-bearing carbons (C-5 vs. C-7) .
  • X-ray Crystallography : Definitive assignment of substituent positions.
  • HRMS Fragmentation : Distinct patterns for isomers (e.g., m/z 211.0981 vs. 229.0887 in ).

What solvent systems optimize recrystallization?

Q. Advanced

  • Polar Derivatives : Methanol/water (4:1 v/v) .
  • Nonpolar Derivatives : DCM/hexane gradient crystallization.
  • Crystal Quality : Monitor via melting point consistency (e.g., mp 241°C for compound 1 in ).

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